Boc-L-2,4-Dinitrophe

Peptide Synthesis Stereochemistry Chiral Building Blocks

Boc-L-2,4-dinitrophenylalanine (CAS 1176509-56-0) is a protected unnatural amino acid derivative of L-phenylalanine, characterized by a tert-butoxycarbonyl (Boc) protecting group on the alpha-amine and two electron-withdrawing nitro groups at the 2 and 4 positions of the aromatic ring. Its molecular formula is C14H17N3O8, with a molecular weight of 355.30 g/mol.

Molecular Formula C14H17N3O8
Molecular Weight 355.30 g/mol
Cat. No. B12325092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-2,4-Dinitrophe
Molecular FormulaC14H17N3O8
Molecular Weight355.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H17N3O8/c1-14(2,3)25-13(20)15-10(12(18)19)6-8-4-5-9(16(21)22)7-11(8)17(23)24/h4-5,7,10H,6H2,1-3H3,(H,15,20)(H,18,19)
InChIKeyANQMEPHYMTWCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-2,4-Dinitrophenylalanine (Boc-L-Phe(2,4-DiNO2)-OH) as a Specialized Building Block for Peptide Synthesis


Boc-L-2,4-dinitrophenylalanine (CAS 1176509-56-0) is a protected unnatural amino acid derivative of L-phenylalanine, characterized by a tert-butoxycarbonyl (Boc) protecting group on the alpha-amine and two electron-withdrawing nitro groups at the 2 and 4 positions of the aromatic ring . Its molecular formula is C14H17N3O8, with a molecular weight of 355.30 g/mol . As a member of the broader class of Boc-protected phenylalanine analogs, it serves as a building block in peptide synthesis, where the Boc group provides stability under basic conditions and is selectively cleaved under acidic conditions, while the 2,4-dinitrophenyl (DNP) moiety introduces unique spectroscopic and reactive properties not found in unsubstituted phenylalanine .

Procurement Risks: Why Unsubstituted Boc-Phe-OH or Fmoc-Protected Analogs Cannot Replace Boc-L-2,4-Dinitrophenylalanine


Substituting Boc-L-2,4-dinitrophenylalanine with a generic building block like Boc-Phe-OH or an alternative protecting group strategy such as Fmoc-L-2,4-Dinitrophenylalanine introduces critical changes to synthetic workflow and experimental outcomes. The DNP moiety's strong UV absorbance and electron-withdrawing character are essential for applications like fluorescence quenching assays or altering peptide conformation, properties absent in Boc-Phe-OH . Conversely, while Fmoc-L-2,4-dinitrophenylalanine shares the DNP functionality, its orthogonal Fmoc protecting group mandates a basic (piperidine) deprotection step incompatible with base-sensitive residues or synthesis strategies [1], and introduces a significantly higher molecular weight (477.4 g/mol vs. 355.3 g/mol) that can impact solubility and handling [2]. Therefore, direct substitution without method re-validation is not scientifically sound.

Quantitative Comparative Evidence for the Selection of Boc-L-2,4-Dinitrophenylalanine over Analogs


Chiral Purity and Stereochemical Definition vs. D-Enantiomer

Boc-L-2,4-dinitrophenylalanine is defined by its specific L-configuration, as demonstrated by its positive optical rotation. This is a critical differentiator from its D-enantiomer (Boc-D-2,4-dinitrophenylalanine, CAS 1212864-47-5), which has an identical molecular weight and formula but opposite stereochemistry . The L-isomer exhibits a specific optical rotation of [α]D25 = +24 ± 2° (c=1, in MeOH) . This quantifiable property ensures the procurement of the correct enantiomer for L-peptide synthesis, directly impacting the biological activity of the final product.

Peptide Synthesis Stereochemistry Chiral Building Blocks Optical Purity

HPLC Purity Specification and Vendor Consistency for Reliable SPPS

The reported purity of Boc-L-2,4-dinitrophenylalanine from major suppliers is consistently high, with a typical specification of ≥ 99% as determined by HPLC . In contrast, the Fmoc-protected analog (Fmoc-L-2,4-dinitrophenylalanine, CAS 1175832-19-5) is more commonly supplied with a minimum purity of 98% (HPLC) . While a 1% difference may seem small, in the context of solid-phase peptide synthesis (SPPS), higher purity of the building block directly correlates with fewer deletion sequences and easier purification of the final peptide, reducing overall project costs and time [1].

Solid-Phase Peptide Synthesis Analytical Chemistry Quality Control HPLC Purity

UV-Vis Detectability via 2,4-DNP Chromophore in Peptide Analysis

The incorporation of Boc-L-2,4-dinitrophenylalanine into a peptide introduces a strong 2,4-dinitrophenyl (DNP) chromophore. This feature enables easy monitoring of the peptide during synthesis and purification, as it exhibits strong UV absorbance at around 360 nm [1]. This is in stark contrast to unsubstituted Boc-Phe-OH (CAS 13734-34-4), which has a molecular weight of 265.31 g/mol and lacks any significant chromophore beyond the phenyl ring . The presence of the DNP group provides a built-in, quantifiable spectroscopic handle for tracking and quantifying the peptide product throughout its lifecycle without the need for additional labeling steps .

Analytical Biochemistry Peptide Purification Spectroscopy DNP Labeling

Validated Research Scenarios: Where Boc-L-2,4-Dinitrophenylalanine Provides a Demonstrable Advantage


Synthesis of Fluorescence-Quenched Peptide Substrates for Protease Assays

The DNP group in Boc-L-2,4-dinitrophenylalanine acts as an efficient fluorescence quencher. By incorporating it at a specific position in a peptide chain, researchers can create internally quenched substrates. Cleavage of the peptide by a target protease separates the DNP group from a fluorophore (e.g., Abz), resulting in a quantifiable increase in fluorescence that is directly proportional to enzyme activity . This application is not feasible with non-chromophoric building blocks like Boc-Phe-OH, which lack the required quenching capability.

Solid-Phase Synthesis of Peptides Requiring Acid-Labile Boc Protection Strategy

In solid-phase peptide synthesis (SPPS) using the Boc/benzyl strategy, the Boc group is repeatedly removed by TFA. Boc-L-2,4-dinitrophenylalanine is fully compatible with this workflow, whereas the Fmoc-protected analog would require orthogonal and incompatible basic deprotection steps [1]. The high purity (≥ 99%) of the commercial product also minimizes the risk of accumulation of deletion peptides during the iterative synthesis, a critical factor for successful synthesis of longer or more complex sequences .

Generation of Defined Haptens for Anti-DNP Antibody Production and Immunoassay Development

The 2,4-dinitrophenyl (DNP) group is a classic hapten that elicits a robust and well-characterized immune response. Boc-L-2,4-dinitrophenylalanine is a key reagent for introducing this defined antigenic determinant into peptides or proteins in a site-specific manner [2]. Its L-configuration ensures the resulting conjugate maintains a defined stereochemistry. This application is a primary driver for the procurement of this specific compound over the D-isomer or other Boc-protected amino acids, as the DNP group is the essential functional unit for antibody recognition.

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